Hypoiodous acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hypoiodous acid (HIO) is a highly reactive oxidizing agent that plays a significant role in various biological processes. It is a halogenated oxyacid that contains iodine in its most reactive state. HIO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, microbiology, and medicine.

Wissenschaftliche Forschungsanwendungen

2. Environmental Chemistry HOI plays a role in environmental chemistry, particularly in the iodine-water chemistry. It is a volatile species formed by the hydrolysis of iodine, and its understanding is essential for evaluating iodine source terms in various environmental contexts. Studies have focused on determining the partition coefficient of HOI to understand its behavior in different phases, which is crucial for environmental assessments and predictions (Harrell et al., 1986).

3. Oceanography In the study of ocean chemistry, hypoiodous acid has been proposed as a significant form of oxidized iodine in seawater. This suggestion contributes to understanding the overall iodine cycle in marine environments, which is important for marine biology and geochemical cycles (Sugawara et al., 1958).

4. Antimicrobial Applications The antimicrobial properties of HOI have been explored, particularly in relation to its stability and effectiveness. Research has shown that hypoiodous acid can be an effective antimicrobial compound, potentially useful in food products and other applications where microbial control is essential. Studies have investigated its stability over time and at various temperatures, which is crucial for its practical application (Al-Baarri et al., 2019).

5. Analytical Chemistry HOI has been studied for its reactivity and analytical applications. For instance, its reaction with iodomethane and olefins has been investigated, providing insights into the generation and application of HOI in analytical methods. These studies contribute to our understanding of the reactivity of HOI and its potential use in various chemical analyses (Asensio et al., 1999).

6. Chemical Kinetics Research has also focused on the kinetics of reactions involving HOI, such as its disproportionation. Understanding the kinetics of these reactions is crucial for applications in chemical synthesis and environmental chemistry. Studies have provided valuable data on the reaction rates and conditions affecting the behavior of HOI in various chemical processes (Truesdale et al., 1995).

7. Water Treatment In the context of water treatment, the reactivity of hypoiodous acid is significant for managing iodine in oxidative drinking water treatment. Its reactions and stability in this environment are important for understanding how to control the formation of potentially harmful iodoorganic compounds, which can cause taste and odor problems in drinking water (Bichsel, 2000).

8. Computational Chemistry Computational studies have investigated the properties of hypoiodous acid, providing insights into its molecular structure, bond lengths, vibrations, and energies. This theoretical work aids in the understanding of HOI at the molecular level, which is essential for its application in various scientific fields (Begovic et al., 2004).

Eigenschaften

CAS-Nummer |

14332-21-9 |

|---|---|

Produktname |

Hypoiodous acid |

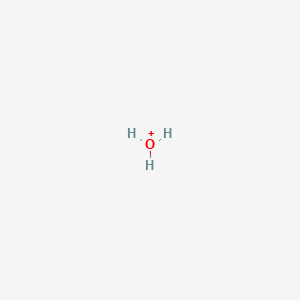

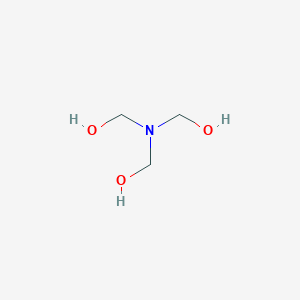

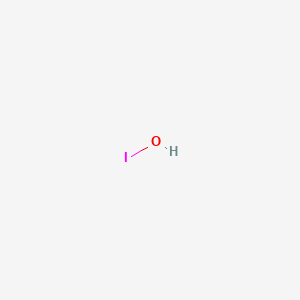

Molekularformel |

HIO |

Molekulargewicht |

143.912 g/mol |

IUPAC-Name |

hypoiodous acid |

InChI |

InChI=1S/HIO/c1-2/h2H |

InChI-Schlüssel |

GEOVEUCEIQCBKH-UHFFFAOYSA-N |

SMILES |

OI |

Kanonische SMILES |

OI |

Andere CAS-Nummern |

14696-98-1 14332-21-9 |

Verwandte CAS-Nummern |

22468-64-0 (hydrochloride salt) |

Synonyme |

HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.